5-Bromo-N-(3-methoxypropyl)-2-pyridinamine

Übersicht

Beschreibung

Molecular Structure Analysis

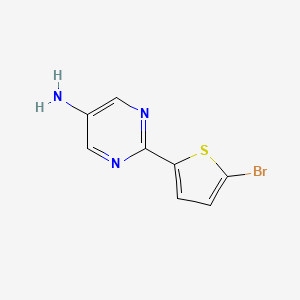

The molecular structure of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine consists of a pyrimidine ring substituted with a bromine atom and a 3-methoxypropyl group. The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis

5-Bromo-N-(3-methoxypropyl)-2-pyridinamine is slightly soluble (4.2 g/L at 25 ºC) and has a density of 1.470±0.06 g/cm3 (20 ºC 760 Torr) .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Bromo-N-(3-methoxypropyl)-2-pyridinamine has been studied for its potential antiviral activity. Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines, including 5-bromo substituted variants, finding them to exhibit inhibitory activity against retrovirus replication in cell culture, although they showed limited activity against DNA viruses like herpes simplex and cytomegalovirus (Hocková et al., 2003).

Carcinogenic Potential and Metabolite Study

Stavenuiter et al. (1985) conducted research on 5-phenyl-2-pyridinamine (PPA), a structural relative of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine, focusing on its potential carcinogenic properties. They synthesized PPA and its metabolites for biological studies, given PPA's mutagenic properties in the Ames test and structural similarity to known carcinogens (Stavenuiter et al., 1985).

Photophysicochemical Applications

A 2021 study by Öncül et al. investigated the synthesis and photophysicochemical properties of Zinc(II) Phthalocyanine with new benzenesulfonamide derivative substituents, including variants with 5-bromo-3-methoxy-2-(λ1-oxidanyl)benzyl idene. These compounds, including the 5-bromo substituted ones, show promise for photocatalytic applications (Öncül et al., 2021).

Anti-Corrosion Properties

El-Lateef et al. (2015) synthesized and characterized novel Schiff bases containing 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol. These compounds were found to be effective as inhibitors for carbon steel corrosion in acidic chloride-containing mediums, showing potential in corrosion prevention applications (El-Lateef et al., 2015).

Antimicrobial and Optical Studies

Vural and Kara (2017) performed spectroscopic and theoretical quantum studies on 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine. This research included antimicrobial tests and analysis of its molecular structure, offering insights into the molecule's potential in antimicrobial applications (Vural & Kara, 2017).

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine is not specified in the search results. As a pyrimidine derivative, it may have potential applications in drug discovery and development.

Safety and Hazards

The safety data sheet for 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine .

Eigenschaften

IUPAC Name |

5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNYDNCKLGPDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)